Suproclone

Description

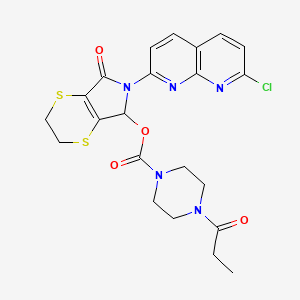

Structure

3D Structure

Properties

CAS No. |

77590-92-2 |

|---|---|

Molecular Formula |

C22H22ClN5O4S2 |

Molecular Weight |

520.0 g/mol |

IUPAC Name |

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |

InChI |

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3 |

InChI Key |

IBAUKGNDWVSETP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Origin of Product |

United States |

Molecular Architecture and Synthetic Methodologies

Foundational Synthetic Routes for Suproclone

The synthesis of cyclopyrrolone compounds, and by extension this compound, is a multi-step process that hinges on the construction of the core heterocyclic scaffold. This typically involves key chemical reactions such as condensation, halogenation, and reduction.

Condensation Reactions in Cyclopyrrolone Core Synthesis

A general representation of this key condensation and cyclization process is as follows:

| Reactant 1 | Reactant 2 | Key Transformation | Resulting Core Structure |

| A dicarboxylic acid derivative (e.g., pyrazine-2,3-dicarboxylic acid) | An amino-heterocycle (e.g., 2-amino-5-chloropyridine) | Amide bond formation followed by intramolecular cyclization | A fused heterocyclic system (e.g., pyrrolo[3,4-b]pyrazine) |

Strategic Halogenation and Reduction Procedures

Halogenation plays a crucial role in the synthesis and subsequent chemical properties of many cyclopyrrolones. mt.com In the case of this compound, the presence of a chloro group is a defining feature of its chemical structure. nih.gov Halogenation reactions in organic synthesis can be achieved through various methods, often involving electrophilic substitution on an aromatic or heteroaromatic ring. mt.com The precise stage at which the chlorine atom is introduced in the synthesis of this compound is not explicitly detailed in available literature, but it is a strategic step to achieve the final molecular architecture.

Following the formation of the core structure, reduction reactions are often employed. For example, in the synthesis of zopiclone (B121070), a partial reduction of a dioxo intermediate is carried out using a reducing agent like potassium borohydride (B1222165) (KBH4) to yield a hydroxyl group. lookchem.com This hydroxyl group then serves as a reactive site for the subsequent esterification step that completes the molecule. lookchem.com It is plausible that a similar reduction strategy is utilized in the synthesis of this compound to generate a key intermediate for the final coupling reaction.

Structural Homologies and Distinctions within the Cyclopyrrolone Family

This compound is part of the broader cyclopyrrolone family, and its structure shares a common backbone with other members while also possessing unique features. bionity.com The defining characteristic of this family is the fused pyrrolone ring system.

| Compound | Core Heterocycle | Key Substituents |

| This compound | nih.govbjmu.edu.cndithiino[2,3-c]pyrrole | 7-chloro-1,8-naphthyridin-2-yl group, 4-propanoylpiperazine-1-carboxylate group |

| Suriclone (B1681791) | nih.govbjmu.edu.cndithiino[2,3-c]pyrrole | 7-chloro-1,8-naphthyridin-2-yl group, 4-methylpiperazine-1-carboxylate group |

| Zopiclone | Pyrrolo[3,4-b]pyrazine | 5-chloro-2-pyridinyl group, 4-methylpiperazine-1-carboxylate group |

| Pagoclone (B163018) | Isoindolone | 5-chloro-3-isoquinolinyl group, ethyl ester |

As indicated in the table, this compound and suriclone are particularly close structural analogs, both featuring a nih.govbjmu.edu.cndithiino[2,3-c]pyrrole core and a 7-chloro-1,8-naphthyridin-2-yl substituent. The primary distinction between them lies in the acyl group attached to the piperazine (B1678402) ring: a propanoyl group in this compound versus a methyl group in suriclone. In contrast, zopiclone possesses a different core heterocycle, a pyrrolo[3,4-b]pyrazine system.

Advanced Synthetic Approaches for this compound Analogs and Derivatives

The development of analogs and derivatives of existing pharmacologically active compounds is a cornerstone of medicinal chemistry, aimed at optimizing properties such as efficacy, selectivity, and pharmacokinetic profiles.

Design Principles for Novel Chemical Entities

The design of novel cyclopyrrolone analogs is guided by structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule to understand their impact on biological activity. For the cyclopyrrolone class, key areas for modification include the substituents on the aromatic/heteroaromatic ring, the nature of the ester side chain, and the core heterocyclic system itself. The goal is to identify modifications that lead to improved therapeutic characteristics. nih.govfrontiersin.org

Methodological Innovations in Cyclopyrrolone Derivatization

Innovations in synthetic organic chemistry provide new tools for the derivatization of complex molecules like cyclopyrrolones. Modern synthetic methods, such as cross-coupling reactions, allow for the efficient introduction of a wide variety of substituents onto the core structure. Furthermore, techniques like combinatorial chemistry can be employed to rapidly generate libraries of related compounds for high-throughput screening. While specific examples of the application of these advanced methodologies to this compound are not detailed in the literature, the general principles of drug discovery suggest that such approaches would be instrumental in the exploration of novel this compound analogs. The synthesis of various zopiclone analogues, for instance, has been reported based on its structure-activity relationship. bjmu.edu.cn

Pharmacological Characterization at the Molecular and Receptor Level

GABAA Receptor Modulatory Mechanisms of Suproclone

This compound modulates GABA A receptor activity, contributing to its sedative and anxiolytic effects. wikipedia.orgmedkoo.com This modulation enhances the inhibitory function of GABA. wikipedia.org

Allosteric Modulation and GABAA Receptor Potentiation

This compound acts as a positive allosteric modulator of GABA A receptors. google.com Unlike orthosteric agonists that bind to the primary GABA binding site, allosteric modulators bind to distinct sites on the receptor complex. wikipedia.orgwikipedia.org This binding by positive allosteric modulators like this compound increases the receptor's response to GABA, typically by increasing the frequency or duration of chloride channel opening. wikipedia.orgwikipedia.org This potentiation of GABAergic signaling leads to enhanced inhibitory neurotransmission. wikipedia.orgwikipedia.org

Hypotheses Regarding Distinct Binding Sites within the GABAA Receptor Complex

GABA A receptors possess multiple allosteric binding sites targeted by various classes of drugs, including benzodiazepines and nonbenzodiazepines like this compound. wikipedia.orgmdpi.com The classical benzodiazepine (B76468) binding site is located at the interface between the alpha (α) and gamma (γ) subunits of the receptor. wikipedia.orgpharmgkb.org While this compound belongs to the cyclopyrrolone class, which are often considered nonbenzodiazepines, they are known to act at the benzodiazepine site on the GABA A receptor complex. wikipedia.orgchemeurope.com Research suggests that ligands can interact with multiple sites on the GABA A receptor, including sites in both the extracellular and transmembrane domains. mdpi.com Hypotheses regarding distinct binding sites within the GABA A receptor complex for various modulators are an active area of research, aiming to understand how subtle structural differences in ligands can lead to varied pharmacological profiles and subunit selectivity. mdpi.commeduniwien.ac.at

Quantitative Ligand-Receptor Interaction Studies

Quantitative studies are crucial for characterizing the interaction between this compound and GABA A receptors, providing insights into binding affinity and efficacy. nih.govsygnaturediscovery.com

In Vitro Receptor Binding Affinity Investigations

In vitro receptor binding assays, such as radioligand binding studies, are used to determine the affinity of a compound for its target receptor. nih.govsygnaturediscovery.com These studies involve using a labeled ligand that competes with the test compound for binding sites on the receptor. nih.govoecd.org The concentration at which the test compound inhibits a certain percentage of the radioligand binding (often expressed as an IC50 value) is an indicator of its binding affinity. nih.gov While specific in vitro binding affinity data (like Ki or IC50 values) for this compound were not extensively detailed in the search results, its classification as a cyclopyrrolone acting at the benzodiazepine site suggests it would demonstrate measurable binding affinity in appropriate in vitro assays, similar to other compounds targeting this site. wikipedia.orgchemeurope.com

Computational Approaches for Molecular Docking and Interaction Modeling

Computational approaches, such as molecular docking, are valuable tools for predicting and modeling the interaction between a ligand like this compound and the GABA A receptor at an atomic level. osu.educerradopub.com.brjapsonline.complos.org Molecular docking simulations aim to predict the preferred binding orientation (pose) of a ligand within a binding site and estimate the binding affinity based on scoring functions. cerradopub.com.brplos.org These methods can help visualize the key residues involved in the interaction and provide hypotheses about the binding mode. japsonline.comnih.gov While no specific molecular docking studies for this compound were found in the search results, such studies are commonly employed for compounds targeting GABA A receptors to understand their interactions with different subunits and binding sites. cerradopub.com.brjapsonline.comnih.gov

GABAA Receptor Subunit Specificity and Functional Selectivity

This compound: A

This compound, a chemical compound belonging to the cyclopyrrolone class, is recognized for its central nervous system activity, primarily mediated through its interaction with gamma-aminobutyric acid type A (GABA-A) receptors. wikipedia.orgwikipedia.org As a cyclopyrrolone, this compound shares structural similarities with other compounds in this class, such as zopiclone (B121070) and suriclone (B1681791). wikipedia.orgwikipedia.org The pharmacological effects of this compound, including its sedative and anxiolytic properties, are understood to arise from its ability to modulate GABA-A receptors. wikipedia.orgwikipedia.org This modulation leads to an increase in the effect of the endogenous inhibitory neurotransmitter GABA. wikipedia.org Compounds that enhance the activity of GABA-A receptors by binding to a site distinct from the GABA binding site are classified as positive allosteric modulators (PAMs). wikipedia.orgfishersci.camims.com this compound functions as a positive allosteric modulator at the benzodiazepine binding site on the GABA-A receptor complex. wikipedia.orgwikipedia.org

GABA-A receptors are pentameric ligand-gated ion channels that are crucial for inhibitory neurotransmission in the central nervous system. wikipedia.orgfishersci.camims.com These receptors are assembled from a diverse pool of subunits, including alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), and theta (θ) subunits. wikipedia.orgmims.commims.com The specific combination of these subunits dictates the pharmacological and physiological properties of the resulting receptor complex. wikipedia.orgwikipedia.orgmims.com The most prevalent GABA-A receptor subtype in the brain is composed of alpha1, beta2, and gamma2 subunits (α1β2γ2). wikipedia.orgmims.com The binding site for benzodiazepines and cyclopyrrolones like this compound is located at the interface between the alpha and gamma subunits. wikipedia.orgmims.com

Similarly, while recombinant expression systems utilizing cell lines (e.g., CHO, L929) or Xenopus oocytes are standard tools for the functional characterization of GABA-A receptor ligands and for investigating the impact of subunit composition on drug interaction, specific detailed functional characterization data for this compound in such systems were not identified in the search results. wikipedia.orgwikipedia.orgwikipedia.orgmims.com These systems allow researchers to control the subunit composition of the expressed receptors and precisely measure the effects of compounds on GABA-evoked currents, providing insights into efficacy and potency at defined receptor subtypes. Studies on other GABA-A receptor modulators, such as padsevonil, have utilized recombinant systems to determine their relative efficacy at different alpha-containing receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). wikipedia.org The absence of specific published data detailing this compound's performance in similar recombinant expression studies limits the ability to provide a thorough characterization of its functional profile at the molecular and receptor level based on the available information.

Preclinical Pharmacodynamic Investigations

In Vitro Pharmacological Profiling of Suproclone

In vitro pharmacological profiling involves evaluating a compound's effects on biological systems in a controlled laboratory setting, often using cells or isolated enzymes. chempartner.comeuropeanpharmaceuticalreview.com This helps to characterize the compound's interaction with specific molecular targets. chempartner.com

Cell-Based Assays for Receptor Activity Assessment

Cell-based assays are widely used to assess the activity of compounds on receptors in a living cellular context. corning.commdpi.com These assays can provide information on receptor binding, activation, and downstream signaling events. corning.commdpi.comlicorbio.com Given that this compound is expected to modulate benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex, cell-based assays are relevant for studying its interaction with these receptors. wikipedia.orgbionity.comwikipedia.org GABA-A receptors are ligand-gated ion channels that are the primary targets for benzodiazepines and non-benzodiazepine drugs like cyclopyrrolones. wikipedia.orgnih.gov They are composed of multiple subunits, and the binding of ligands like benzodiazepines or cyclopyrrolones to the interface between the alpha and gamma subunits can potentiate the effect of GABA, leading to increased chloride ion flow and neuronal inhibition. wikipedia.orgnih.gov Cell-based assays can be designed to measure various aspects of GABA-A receptor function, such as chloride flux or the binding of labeled ligands. nih.govnih.gov

Structure Activity Relationship Sar and Lead Optimization

Elucidation of Molecular Features Governing Pharmacological Activity

The pharmacological activity of Suproclone is intrinsically linked to its specific molecular architecture and its interaction with biological targets, primarily the GABA(A) receptor complex at the benzodiazepine (B76468) binding site medkoo.comwikipedia.orgwikipedia.org.

Within the cyclopyrrolone series of compounds, which includes this compound, certain structural elements have been identified as critical for activity. Notably, the methyl-4 piperazinyl carbonyl group has been highlighted as essential for the pharmacological activity observed in this class of drugs taylorandfrancis.com.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis builds upon the principles of SAR by developing mathematical models that correlate molecular descriptors with biological activity wikipedia.org. This approach allows for the prediction of the activity of new compounds based on their structural properties justia.com.

Rational Design Principles for Optimized this compound Analogs

Rational drug design is a strategic approach to creating new therapeutic agents based on a thorough understanding of the biological target and the interactions between the target and potential ligands ijpsjournal.com. In the context of this compound, rational design principles would involve leveraging the SAR information to design analogs with improved properties. This can include optimizing the essential pharmacophoric elements, strategically introducing or modifying substituents at key positions known to influence activity and toxicity, and considering the three-dimensional spatial requirements for optimal interaction with the GABA receptor gardp.orgijpsjournal.com.

Strategic Development of this compound Derivatives through SAR Guidance

The strategic development of this compound derivatives is directly guided by the insights gained from SAR studies nih.govnih.gov. By understanding which parts of the molecule are essential for binding and activity, and how modifications to different substituents affect the pharmacological profile, medicinal chemists can design and synthesize new compounds with a higher probability of possessing desired characteristics gardp.orgwikipedia.org. This iterative process involves synthesizing a series of analogs with targeted structural changes and evaluating their biological activity to refine the SAR model and inform subsequent design efforts wikipedia.org. While specific examples of this compound derivatives developed strategically through detailed SAR guidance were not extensively detailed in the provided information, the general principles of SAR-driven derivative development are applicable.

In Vitro and Preclinical Metabolic Pathway Research

Identification of Suproclone Metabolic Transformations

The metabolic transformation of xenobiotics, including cyclopyrrolones, typically involves enzymatic processes aimed at increasing water solubility for excretion wikipedia.orgnih.gov. These transformations are broadly categorized into Phase I and Phase II reactions nih.govdrughunter.com.

Characterization of Phase I Biotransformations (e.g., Hydroxylation, N-Dealkylation)

Investigation of Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules, resulting in more water-soluble compounds that are easily excreted wikipedia.orgnih.govlongdom.org. Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids wikipedia.orgnih.govlongdom.orgslideshare.net. These reactions are catalyzed by various transferase enzymes wikipedia.orgopenaccessjournals.com. Although specific details on this compound's Phase II metabolism are not provided, it is plausible that its Phase I metabolites, possessing suitable functional groups like hydroxyl or amine moieties, would undergo conjugation to facilitate elimination, consistent with the general principles of drug metabolism and the disposition of related compounds.

Role of Cytochrome P450 (CYP) Enzymes in this compound Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including drugs nih.govbibliotekanauki.plwikipedia.orgmdpi.com. They are primarily located in the liver but are also found in other tissues wikipedia.orgnih.gov.

Substrate Specificity and Isoform Involvement

CYP enzymes exhibit substrate specificity, and different isoforms are responsible for metabolizing different sets of compounds bibliotekanauki.plmdpi.comnews-medical.netnih.gov. Several CYP isoforms are involved in drug metabolism, with CYP1, CYP2, and CYP3 families being the most prominent bibliotekanauki.plmdpi.comjpionline.org. Notably, CYP3A4 and CYP2D6 are major contributors to the metabolism of a large percentage of clinically used drugs bibliotekanauki.plmdpi.comnews-medical.net. Research on related cyclopyrrolones highlights the involvement of specific CYP isoforms. For instance, zopiclone (B121070) metabolism is significantly mediated by CYP3A4 and CYP2E1 wikipedia.orghres.ca. Eszopiclone biotransformation also involves CYP3A4 and CYP2E1 pharmgkb.orgwikipedia.org. Given this compound's structural similarity to other cyclopyrrolones, it is reasonable to hypothesize that CYP enzymes, potentially including CYP3A4 and CYP2E1, would be involved in its Phase I metabolism. However, specific experimental data confirming the exact CYP isoforms responsible for this compound's metabolism is not available in the provided search results.

In Vitro Reconstitution Studies of this compound Metabolic Pathways

In vitro reconstitution studies involve isolating and combining the specific enzymes and cofactors involved in a metabolic pathway to study the transformations outside of a living cell nih.govnih.gov. This approach allows for detailed analysis of reaction mechanisms, kinetics, and the identification of intermediates and products nih.govnih.gov. While in vitro systems utilizing liver microsomes or S9 fractions are commonly used in preclinical metabolism studies to assess metabolic stability and identify metabolites nih.govmdpi.com, information specifically on the in vitro reconstitution of this compound's complete metabolic pathways is not present in the provided search results. General descriptions of in vitro reconstitution studies highlight their utility in understanding enzymatic reactions and identifying bottlenecks in biosynthetic pathways nih.govnih.govresearchgate.netnrel.gov.

Comparative Metabolic Disposition Analysis within the Cyclopyrrolone Class

Comparative metabolic disposition analysis examines how different compounds within the same structural class are metabolized and eliminated. This can reveal similarities and differences in metabolic pathways and the enzymes involved nih.gov. This compound belongs to the cyclopyrrolone class, which includes other sedative-hypnotic drugs like zopiclone, suriclone (B1681791), and pagoclone (B163018) wikipedia.orgwikipedia.org. While this compound is noted as being very similar in structure to suriclone wikipedia.org, detailed comparative studies specifically analyzing the metabolic disposition of this compound alongside other cyclopyrrolones with comprehensive data are not provided in the search results. The available information primarily focuses on the metabolism of zopiclone and eszopiclone, indicating common metabolic routes like oxidation and demethylation mediated by CYP enzymes wikipedia.orghres.capharmgkb.orgwikipedia.org. A comparative analysis would typically involve assessing parameters such as metabolic stability, metabolite profiles, and the contribution of specific enzymes across the different compounds.

Advanced Research Methodologies and Translational Approaches

Application of Cheminformatics and Computational Chemistry in Suproclone Research

Cheminformatics and computational chemistry play a crucial role in modern drug discovery by enabling the analysis, prediction, and design of chemical compounds. These fields encompass a range of computational approaches to represent and analyze chemical structures and data. f1000research.commtu.edu They are increasingly used to complement experimental data and can even predict unobserved chemical phenomena. mtu.edu

Computational chemistry involves the study of complex chemical problems through computer simulations, chemical theory, and information science. mtu.edu Cheminformatics, often used interchangeably with computational chemistry, focuses on using computational tools to manage, analyze, and utilize chemical information. mtu.edublogspot.com Capabilities in this area include molecular modeling, novel compound design, computational analysis, and library design. syngeneintl.com Specific applications relevant to drug discovery include homology modeling and docking, pharmacophore modeling, scaffold hopping, de novo design, virtual screening, and quantitative structure-activity relationship (QSAR) studies. syngeneintl.com

While specific published studies detailing the application of cheminformatics and computational chemistry solely on this compound were not extensively found, the principles and techniques are broadly applicable to compounds like this compound that interact with specific biological targets, such as benzodiazepine (B76468) receptors.

Virtual Screening and Ligand-Based Design

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of chemical compounds in silico to identify those most likely to bind to a specific biological target. nih.govmmsl.cz This approach offers advantages in terms of performance, cost, and safety compared to traditional screening methods, allowing for the prioritization of compounds before in vitro testing. mmsl.cz

There are two primary strategies in virtual screening: structure-based and ligand-based methods. mmsl.cznih.gov Ligand-based virtual screening is employed when the 3D structure of the target protein is unknown. mmsl.cznih.gov This approach relies on the principle that molecules similar to known active compounds are likely to also be active. nih.gov Ligand-based methods involve evaluating the similarity between candidate ligands and known active compounds. nih.gov Key elements include efficient similarity measures and reliable scoring methods capable of screening a large number of potential ligands accurately and quickly. nih.gov Techniques within ligand-based VS include chemical similarity searching, pharmacophore modeling, and QSAR. mmsl.cz

Given that this compound is structurally similar to other cyclopyrrolones that modulate benzodiazepine receptors wikipedia.org, ligand-based virtual screening approaches could be particularly relevant. By utilizing the structures of known active cyclopyrrolones or benzodiazepines, researchers could develop pharmacophore models or use similarity searching to identify novel compounds with potential activity at the benzodiazepine receptor site, including potential derivatives or analogs of this compound.

Innovative Preclinical Modeling Strategies for Pharmacological Assessment

Innovative preclinical modeling strategies are essential for assessing the pharmacological properties of drug candidates, including compounds like this compound, before clinical trials. These strategies aim to provide more accurate and translatable data on drug efficacy and safety. nih.govbiopharminternational.com Preclinical studies are crucial for predicting potential drug-related effects and informing decisions for first-in-human studies. nih.gov

Modeling strategies in the preclinical stage often combine empirical data analysis, statistical modeling, and computational simulations. biopharminternational.com The goal is to create more rational and powerful studies than relying solely on in vivo or in silico models. biopharminternational.com Knowledge integration from various disciplines, including chemistry, pharmacology, and biology, is critical for successful preclinical modeling studies. catapult.org.uk

Development of Complex In Vitro Systems

The development of complex in vitro systems represents a significant advancement in preclinical modeling. These models aim to better mimic the physiological conditions found in vivo without the ethical concerns associated with animal experimentation. nih.gov Complex in vitro models (CIVMs) integrate multicellular environments and three-dimensional structures using biomaterials or tissue-derived matrices. nih.gov This allows for enhanced physiological correlation of cultured cells. nih.gov

CIVMs encompass various frontier 3D cell culture techniques, such as organoid technology, spheroid culture, tissue slice culture, 3D bioprinting, and hydrogel-based tissue engineering. nih.gov Another representative technique involves microfluidic organ chips, which can mimic the interactions of multiple organ systems in vivo. nih.gov These systems can be used to assess drug toxicity and evaluate transport dynamics. nih.gov Organ-on-a-chip technology, for instance, enables the modeling of complex organs using microfluidic designs that incorporate cellular microenvironments, simulating physiological, mechanical, and chemical properties of the tissue of origin. mdpi.com These advanced in vitro models offer a less resource-intensive alternative to animal models and provide ease of manipulation for high-throughput screening and gaining insights into mechanistic principles. mdpi.com

For this compound research, complex in vitro systems could be developed to study its effects on neuronal circuits or specific brain regions associated with anxiety and sedation, potentially using induced pluripotent stem cell-derived neurons or organoids that model relevant brain structures. altex.org These systems could provide a more physiologically relevant context for assessing this compound's modulation of GABAergic signaling compared to traditional 2D cell cultures.

Integration of Advanced Technologies (e.g., Optogenetics in Neuropharmacology)

The integration of advanced technologies, such as optogenetics, is transforming preclinical neuropharmacology research. Optogenetics is a technique that combines the use of light and genetic engineering to precisely manipulate the activity of specific neurons in living animals. adinstruments.comfrontiersin.org This allows researchers to control neuronal activities with light, enabling multi-level neuroscience research. mdpi.com

Optogenetics involves transfecting neurons with light-sensitive proteins (opsins) that can activate or silence them using pulses of visible light. adinstruments.com This offers a highly targeted approach to neural modulation, from individual neurons to neural circuits in freely moving animals. adinstruments.com Compared to traditional methods like pharmacological or electrical stimulation, optogenetics provides greater temporal and anatomical precision. adinstruments.com

In the context of neuropharmacology, optogenetics can be used to dissect the neural circuits underlying the effects of drugs like this compound. By selectively activating or inhibiting specific neuronal populations involved in anxiety or sedation, researchers can investigate how this compound interacts with these circuits to produce its pharmacological effects. frontiersin.orgnih.gov This can lead to a better understanding of the mechanism of action and potentially identify novel therapeutic targets. nih.gov For example, optogenetics has been used to study neural circuits involved in neuropathic pain and depression, demonstrating its utility in understanding complex neurological processes. frontiersin.orgnih.gov Applying optogenetics in conjunction with this compound administration in animal models could provide detailed insights into the specific neural pathways and cell types responsible for its anxiolytic and sedative properties.

Leveraging Patent Literature as an Academic Research Resource

Patent literature serves as a valuable, often underutilized, resource for academic research. It contains a wealth of technical and commercial knowledge, including details about new research results that may not yet be published in scientific journals. unitectra.chfrontiersin.org Searching patent literature can provide insights into innovation trends, identify prior art, and reveal research directions pursued by companies. unitectra.chwipo.int

Academic researchers can search patent databases to find relevant patents filed by industry and startups in their field of interest. unitectra.ch This can help them stay informed about the latest technological advancements and identify potential collaborators or areas for further investigation. unitectra.ch Various free patent search databases are available, including those provided by patent offices like the European Patent Office (Espacenet) and the World Intellectual Property Organization (WIPO) PATENTSCOPE, as well as platforms like Google Patents and The Lens. unitectra.chcityu.edu.hk University libraries may also provide access to specialized patent databases. unitectra.chcityu.edu.hk

While interpreting patent documents can be different from scientific literature, they offer unique insights into the practical application and commercialization of research. unitectra.ch For this compound, examining patent literature could reveal novel synthesis methods, potential new uses or formulations, or related compounds being developed by pharmaceutical companies.

Patent Data Analysis for Innovation Trends and Prior Art

Analyzing patent data can provide a data-driven understanding of innovation dynamics and technological trends. frontiersin.org Patent analytics involves using computational techniques to analyze patent information, which is crucial for understanding the evolving landscape of technology. frontiersin.org This includes identifying key research topics, their interrelationships, and tracking trends over time. frontiersin.org

Patent data analysis can also be used for prior art searches, which are essential for determining the novelty and non-obviousness of an invention. mdpi.compatsnap.comttconsultants.com Prior art includes any publicly available information relevant to an invention, such as existing patents, publications, and technical articles. ttconsultants.com Identifying prior art is a critical step in establishing novelty for patent protection. mdpi.compatsnap.com AI and machine learning are increasingly being used to enhance the precision and comprehensiveness of patent searches and analysis, helping to overcome challenges associated with the volume and complexity of patent data. mdpi.compatsnap.comipserviceworld.com These technologies can improve the automation of classification, information extraction, and semantic understanding of patent texts. mdpi.com

Extraction of Synthetic and Pharmacological Insights from Patent Disclosures

Patent disclosures serve as a valuable repository of scientific and technical information, offering detailed insights into the synthesis, chemical properties, and intended applications of chemical compounds. Analysis of patent literature related to this compound, a cyclopyrrolone derivative, reveals key aspects of its chemical synthesis and highlights its pharmacological profile as understood within these disclosures.

Synthetic Insights from Patent Disclosures

Patent documents often describe specific synthetic routes for the preparation of compounds like this compound. One disclosed synthetic pathway involves a sequence of reactions starting from key intermediates. This process outlines the chemical transformations necessary to construct the complex molecular architecture of this compound.

A representative synthetic route described in patent literature includes the condensation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-Chloro-1,8-naphthyridin-2-amine. fishersci.at This initial step forms a key intermediate. Subsequent steps involve halogenation, reduction, treatment with phenyl chloroformate, reaction with piperazine (B1678402), and final acylation with propionyl chloride to yield this compound. fishersci.at

The detailed steps within such patent examples provide specific reagents, conditions, and intermediates, offering a blueprint for the compound's preparation. This level of detail is crucial for understanding the chemical feasibility and potential industrial scalability of the synthesis.

Pharmacological Insights from Patent Disclosures

Patent disclosures concerning this compound consistently describe its pharmacological properties, primarily identifying it as a sedative and anxiolytic agent. fishersci.atamericanelements.com This classification is often linked to its mechanism of action, which involves modulating GABAA receptors. americanelements.comwikipedia.org Specifically, patents indicate that this compound interacts with the benzodiazepine binding site on GABAA receptors, leading to an increased response to endogenous GABA. fishersci.at This interaction is presented as the basis for its observed sedative and anxiolytic effects, aligning this compound's profile with other cyclopyrrolone and benzodiazepine-like drugs also mentioned in patent contexts. fishersci.atwikipedia.orgfishersci.canih.gov

Furthermore, the inclusion of this compound in patents related to other therapeutic areas, such as those for orexin (B13118510) receptor antagonists fishersci.cafishersci.nl and modulators of GPR139 wikipedia.org, suggests that its known pharmacological activities or structural features are considered relevant in the development of compounds targeting these distinct pathways. While these patents may not detail this compound's interaction with these specific targets, their reference to the compound underscores the established pharmacological understanding available in the public patent domain.

The information extracted from patents provides a foundation for understanding the intended uses and the hypothesized or demonstrated biological activities of this compound at the time of patent filing. This contributes to the broader scientific knowledge base surrounding the compound.

Illustrative Synthesis Steps from Patent Literature

| Step | Reactant(s) | Reagent/Conditions | Product/Intermediate | Source (Patent Example) |

| 1 | 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, 7-Chloro-1,8-naphthyridin-2-amine | Condensation | Intermediate (PC23343647) | fishersci.at |

| 2 | Intermediate (PC23343647) | Halogenation (e.g., Phosphoryl chloride) | Intermediate (PC23343652) | fishersci.at |

| 3 | Intermediate (PC23343652) | Reduction (e.g., Potassium borohydride) | Intermediate (Structure corresponding to [53788-25-3]) | fishersci.at |

| 4 | Intermediate (Structure corresponding to [53788-25-3]) | Treatment with Phenyl chloroformate | Intermediate (PC23343637) | fishersci.at |

| 5 | Intermediate (PC23343637) | Reaction with Piperazine | Intermediate (Structure corresponding to (9)) | fishersci.at |

| 6 | Intermediate (Structure corresponding to (9)) | Acylation with Propionyl chloride | This compound | fishersci.at |

Future Directions and Identified Research Gaps in Suproclone Pharmacochemistry

Exploration of Uncharted Modulatory Mechanisms and Novel Therapeutic Targets

The primary mechanism of action for cyclopyrrolones, including the presumed mechanism for Suproclone, involves allosteric modulation of the GABAA receptor. cambridge.orgcambridge.orgnih.govcapes.gov.brhres.ca Studies on related cyclopyrrolones like zopiclone (B121070) suggest they bind to a domain on the GABAA receptor distinct from the classical benzodiazepine (B76468) binding site, leading to potentiation of GABA responses. cambridge.orgcambridge.orgnih.govcapes.gov.br However, the precise details of this compound's interaction with different GABAA receptor subtypes and the specific binding sites it occupies warrant further investigation.

Research gaps exist in fully characterizing the extent of this compound's selectivity for various GABAA receptor subunit combinations. While some cyclopyrrolones show subtype selectivity, a comprehensive understanding of this compound's profile in this regard is needed. chemeurope.com Exploring these interactions at a molecular level could reveal nuances in its pharmacological effects and potential for targeting specific neurological pathways.

Furthermore, the possibility of this compound interacting with novel therapeutic targets beyond the canonical GABAA receptor should be explored. While the GABAergic system is the primary focus, the complexity of neurological disorders suggests that compounds can have multifaceted actions. Identifying any additional targets could broaden the potential therapeutic applications of this compound or its future analogs. Emerging research techniques, such as those used to identify therapeutic targets in other neurological conditions like sensorineural hearing loss or ischemic stroke, could potentially be adapted to explore novel targets for compounds like this compound. mdpi.comnih.gov

Strategic Design of Next-Generation this compound Analogs with Refined Profiles

The development of next-generation this compound analogs presents a significant future direction. Structure-activity relationship studies within the cyclopyrrolone series have shown that specific structural features, such as the methyl-4 piperazinyl carbonyl group and a chlorine group at a particular position, are important for activity and can influence toxicity. taylorandfrancis.com Leveraging this understanding, future research can focus on designing analogs with refined pharmacological profiles.

Key areas for refinement include optimizing receptor subtype selectivity to potentially enhance desired therapeutic effects while minimizing off-target interactions and associated side effects. chemeurope.comresearchgate.net The design process could involve rational drug design approaches, computational modeling, and high-throughput screening of novel cyclopyrrolone derivatives. sci-hub.ru The aim would be to create analogs with improved pharmacokinetic properties, such as optimized absorption, distribution, metabolism, and excretion profiles, which could be informed by systematic review frameworks applied to existing data on related compounds.

The synthesis of this compound involves multiple steps, providing opportunities for chemical modifications to generate diverse analogs. wikipedia.org Strategic design efforts should focus on understanding how subtle structural changes impact binding affinity, efficacy, and selectivity at GABAA receptor subtypes, as well as exploring potential interactions with other targets identified in future research.

Methodological Advancements for Enhanced Comprehensive Pharmacological Characterization

A more comprehensive pharmacological characterization of this compound requires advancements in existing methodologies and the application of new techniques. While electrophysiological methods have been used to demonstrate the potentiation of GABA responses by cyclopyrrolones, more detailed studies are needed to fully understand the kinetics and dynamics of this compound's interaction with GABAA receptors. cambridge.orgcambridge.orgnih.govcapes.gov.br

Advanced techniques such as patch-clamp electrophysiology on identified neuronal populations expressing specific GABAA receptor subtypes could provide detailed insights into this compound's effects on channel gating and current flow. researchgate.net Furthermore, the application of modern biochemical and biophysical methods, including detailed binding studies using radioligands or fluorescent probes, could help to precisely map this compound's binding site(s) and quantify its affinity for different receptor configurations. cambridge.orgcambridge.orgnih.govcapes.gov.brnih.gov

In vivo pharmacological studies utilizing advanced neuroimaging techniques could help to visualize the distribution and engagement of this compound with its targets in the brain in real-time. Methodological advancements in areas like functional neuroimaging, as explored in insomnia research, could be valuable in this context. medscape.com Such studies are crucial for correlating in vitro findings with in vivo effects and understanding the compound's impact on neural circuits.

Interdisciplinary Research Imperatives for Advancing Cyclopyrrolone Pharmacological Understanding

Advancing the pharmacological understanding of this compound and the broader class of cyclopyrrolones necessitates a strong emphasis on interdisciplinary research. Collaboration between chemists, pharmacologists, neuroscientists, and computational biologists is essential.

Chemists can contribute by synthesizing novel this compound analogs with targeted structural modifications. Pharmacologists and neuroscientists are crucial for designing and conducting rigorous in vitro and in vivo studies to characterize the pharmacological profiles of these compounds. Computational biologists can provide valuable insights through molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and the prediction of potential off-target interactions.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming Suproclone’s chemical identity and purity in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-validate results with mass spectrometry (MS) and infrared (IR) spectroscopy. For novel derivatives, include X-ray crystallography if feasible. Ensure protocols align with NIH guidelines for experimental reproducibility .

- Data Considerations : Report retention times (HPLC), spectral peaks (NMR/MS), and purity percentages in supplementary materials. Compare with reference standards from peer-reviewed literature .

Q. How should researchers design initial in vitro assays to assess this compound’s biological activity?

- Methodological Answer : Prioritize dose-response experiments (e.g., IC₅₀/EC₅₀ calculations) across relevant cell lines. Include positive/negative controls and triplicate measurements to account for variability. Use standardized assays (e.g., MTT for cytotoxicity, fluorescence-based assays for target engagement). Validate findings with orthogonal methods (e.g., Western blotting for protein expression) .

- Data Considerations : Report raw absorbance/fluorescence values, normalization methods, and statistical significance (p < 0.05 with confidence intervals). Address batch-to-batch variability by testing multiple synthetic batches .

Advanced Research Questions

Q. What methodological approaches are recommended for reconciling conflicting pharmacokinetic data for this compound across experimental models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosing regimens, animal strains). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings with in vivo/in vitro correlation (IVIVC) studies. Apply the FINER criteria to assess study feasibility and relevance .

- Data Considerations : Compare AUC, Cmax, and half-life values across models. Perform sensitivity analyses to quantify the impact of variables like metabolism or protein binding .

Q. How can multivariate experimental designs optimize this compound’s bioactivity while minimizing off-target effects?

- Methodological Answer : Implement factorial designs (e.g., 2^k designs) to test combinations of variables (e.g., concentration, pH, co-administered compounds). Use response surface methodology (RSM) to model synergistic/antagonistic interactions. Incorporate high-content screening (HCS) to simultaneously assess efficacy and toxicity .

- Data Considerations : Report interaction coefficients (β-values) and significance levels. Use clustering algorithms (e.g., PCA) to identify patterns in multi-parametric datasets .

Q. What strategies address discrepancies in this compound’s reported toxicity profiles between 2D vs. 3D cell culture models?

- Methodological Answer : Standardize culture conditions (e.g., extracellular matrix composition, oxygen levels) to reduce model-specific artifacts. Use transcriptomic profiling (RNA-seq) to compare stress-response pathways across models. Validate findings with ex vivo tissue explants or organ-on-a-chip systems .

- Data Considerations : Include viability curves (2D vs. 3D), gene expression heatmaps, and pathway enrichment analyses. Address limitations in extrapolating 3D model data to in vivo outcomes .

Methodological Frameworks

- For Experimental Replication : Follow NIH guidelines for detailed protocol documentation, including equipment specifications and raw data archiving .

- For Data Contradictions : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables contributing to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.